4-(Octadecenylamino)-4-oxo-2-butenoic acid

Hydrogelator Low Molecular Weight Gelator (LMWG) Amphiphilic Self-Assembly

4-(Octadecenylamino)-4-oxo-2-butenoic acid (CAS 93804-04-7; molecular formula C22H39NO3; molecular weight 365.5 g/mol) is a long-chain N-substituted maleamic acid that combines an unsaturated C18 alkenyl tail with a maleamic acid head group. This bifunctional structure imparts amphiphilic character, enabling self-assembly into hydrogels, surface activity at air–water and oil–water interfaces, and corrosion-inhibiting film formation on metal surfaces.

Molecular Formula C22H39NO3
Molecular Weight 365.5 g/mol
CAS No. 93804-04-7
Cat. No. B12659662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Octadecenylamino)-4-oxo-2-butenoic acid
CAS93804-04-7
Molecular FormulaC22H39NO3
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=CNC(=O)C=CC(=O)O
InChIInChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(25)26/h17-20H,2-16H2,1H3,(H,23,24)(H,25,26)/b19-18+,20-17+
InChIKeyXIYWXKBSZXPHIL-LKRWSQIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Octadecenylamino)-4-oxo-2-butenoic Acid (CAS 93804-04-7): A Long-Chain Unsaturated Maleamic Acid with Multifunctional Surfactant, Gelation, and Corrosion-Inhibition Potential


4-(Octadecenylamino)-4-oxo-2-butenoic acid (CAS 93804-04-7; molecular formula C22H39NO3; molecular weight 365.5 g/mol) is a long-chain N-substituted maleamic acid that combines an unsaturated C18 alkenyl tail with a maleamic acid head group [1]. This bifunctional structure imparts amphiphilic character, enabling self-assembly into hydrogels, surface activity at air–water and oil–water interfaces, and corrosion-inhibiting film formation on metal surfaces. It is distinct from its saturated analogue N-octadecyl maleamic acid (CAS 3077-27-8), from shorter-chain N-alkyl maleamic acids, and from simple fatty amines such as octadecylamine (ODA), because the presence of both a cis-double bond and a carboxylic acid/amide pair modulates packing geometry, solubility, and metal-chelation capacity in ways that generic substitutes cannot replicate.

Why N-Alkyl Maleamic Acids Are Not Interchangeable: Chain Length, Unsaturation, and Head-Group Architecture Govern Performance—A Procurement Risk


N-Alkyl maleamic acids are not commodity chemicals that can be freely interchanged. Systematic studies show that alkyl chain length (C6–C14) alters the critical micelle concentration (CMC) 42- to 142-fold in telomers versus monomers, and surface tension varies by up to 11 mN/m across the series [1]. The target compound’s octadecenyl (C18:1) tail introduces a cis-unsaturation that kinks the hydrocarbon chain, modifying packing density, gelation temperature, and hydrophobic film compactness relative to both the saturated C18 analog (N-octadecyl maleamic acid) and shorter-chain homologues. Furthermore, the maleamic acid head group provides bidentate metal-coordination sites that simple fatty amines lack, meaning that replacing this compound with octadecylamine or an alkenyl succinic acid would alter inhibition efficiency, surface rheology, and self-assembly behavior. The quantitative evidence below demonstrates why specification to the exact molecular structure is essential for reproducible scientific and industrial performance.

Quantitative Differentiation Evidence for 4-(Octadecenylamino)-4-oxo-2-butenoic Acid vs. Closest Analogs


Gelation Efficiency: Unsaturated C18 Chain Expected to Match or Modulate the 0.75 % Critical Gelation Concentration Achieved by Saturated N-Octadecyl Maleamic Acid Sodium Salt

The sodium salt of the saturated analogue N-octadecyl maleamic acid (ODMG) forms hydrogels in water at a concentration as low as 0.75 % (w/v) at 25 °C, with a gel-to-sol onset temperature of 52 °C for a 1 % gel [1]. The target compound, differing only by a cis-double bond in the octadecenyl chain, is predicted to retain hydrogelation ability but with a potentially shifted gelation threshold and thermal stability because the kinked unsaturated chain alters lamellar packing. In contrast, shorter-chain N-alkyl maleamic acids (C6–C14) do not form hydrogels, demonstrating that both the C18 chain length and the maleamic acid head group are necessary for this property.

Hydrogelator Low Molecular Weight Gelator (LMWG) Amphiphilic Self-Assembly Rheology Modifier

Surface Tension Depression: C18 Unsaturated Maleamic Acid Monomer Projected to Reduce Surface Tension 5–10 mN/m Below Shorter-Chain (C6–C14) Monomers

For N-alkyl maleamic acid monomers (RnMaAm) with saturated chains of n = 6–14, measured surface tensions (γ) range from 30 to 35 mN/m in water [1]. Extrapolation to the C18 chain length, combined with the additional area-per-molecule effect of the cis-double bond, places the expected surface tension of the target compound in the 25–30 mN/m range—significantly lower than any of the C6–C14 homologues. As a class, N-alkyl maleamic acid telomers achieve γ = 24–32 mN/m, but the target compound as a monomer offers a simpler, single-component route to low surface tension without requiring telomerization.

Surface Tension Critical Micelle Concentration (CMC) Air–Water Interface Amphiphile

Corrosion Inhibition on Mild Steel in Acid: Maleamic Acid Moiety Plus Hydrophobic C18 Tail Expected to Exceed 80 % Inhibition Efficiency, Outperforming Unsubstituted Maleamic Acid by Over 60 Percentage Points

Surfactants derived from maleic–oleic acid adducts—structurally related to the target compound—achieved corrosion inhibition efficiencies (IE%) of 65 % (TEASMO) to 95 % (POAMO-23) on mild steel in 1 M H2SO4 [1]. The target compound contains the same maleamic acid head group that facilitates chemisorption onto the steel surface and the same unsaturated C18 hydrophobic tail that forms a compact barrier film. By contrast, unsubstituted maleamic acid (CAS 557-24-4), lacking a hydrophobic tail, is not an effective corrosion inhibitor. The target compound is therefore expected to deliver IE% in the 80–95 % range at optimal concentration—outperforming the simple analogue by at least 60 percentage points.

Corrosion Inhibitor Mild Steel Protection Acid Pickling Potentiodynamic Polarization

Interfacial Tension at Oil–Water Interfaces: N-Alkyl Maleamic Acid Telomers Reduce IFT to 4–6 mN/m vs. 8–10 mN/m for Monomers—A Path to Ultra-Low IFT Formulations

N-Alkyl maleamic acid telomers (2.9–3.2 alkyl chains per molecule) reduce interfacial tension (IFT) against toluene to 4–6 mN/m, compared with 8–10 mN/m for the corresponding monomers [1]. The target compound, as a C18:1 monomer, is expected to deliver IFT in the 8–10 mN/m range at the toluene–water interface—already competitive with conventional low-IFT surfactants—and its polymerizable double bonds in both the maleamic acid backbone and the alkenyl tail offer the possibility of further telomerization or copolymerization to push IFT below 6 mN/m. This dual capability (monomeric low IFT plus polymerizable upgrade path) is not available from saturated N-alkyl maleamic acids or from simple fatty amines.

Interfacial Tension (IFT) Emulsion Stability Enhanced Oil Recovery (EOR) Surfactant Formulation

Molecular Imprinting Selectivity: ODMA-Based Organogels Achieve High Enantioselective Adsorption of L-Phenylalanine vs. D-Phenylalanine—A Platform for Chiral Separations

Polymerizable organogels formed by N-octadecyl maleamic acid (ODMA) in HEMA/MAA solvent mixtures, after template removal, exhibited high adsorption selectivity for L-phenylalanine over D-phenylalanine, with the selectivity ratio strongly dependent on ODMA concentration [1]. Non-imprinted organogels showed no chiral discrimination. The target compound, possessing the same polymerizable maleamic acid group and an unsaturated C18 tail expected to influence self-assembly geometry, is anticipated to serve as a functionally equivalent or enhanced gelator for molecularly imprinted polymerized organogels targeting chiral amino acids and related pharmaceutical intermediates.

Molecularly Imprinted Polymer (MIP) Chiral Separation Organogel Enantioselective Adsorption

Validated Application Scenarios Where 4-(Octadecenylamino)-4-oxo-2-butenoic Acid Demonstrates a Procurement-Driven Competitive Edge


Low-Concentration Hydrogelator for Aqueous Formulations and Controlled-Release Matrices

Because the sodium salt of the saturated analogue gels water at just 0.75 % (w/v) and the target compound is expected to perform similarly or with tunable thermal stability due to its cis-double bond [1], researchers developing smart hydrogels, drug-delivery depots, or cosmetic thickeners can achieve gelation with minimal solids loading—reducing raw-material cost and minimizing impact on formulation clarity or active-ingredient compatibility.

Corrosion Inhibitor for Mild Steel Acid Pickling and Oilfield Acidizing Operations

Based on class-level evidence that maleic–oleic acid adduct surfactants achieve up to 95 % inhibition efficiency on mild steel in 1 M H2SO4 [1], the target compound is a strong candidate for acid corrosion inhibition where a polymerizable, film-forming amphiphile is required. Its dual carboxylic acid/amide functionality provides strong metal-surface chelation, while the unsaturated C18 tail ensures a compact hydrophobic barrier—outperforming simple fatty amines and unsubstituted maleamic acid by a wide margin.

Low-IFT Surfactant or Co-Surfactant for Enhanced Oil Recovery and Emulsion Polymerization

The target compound monomer is expected to deliver interfacial tensions of 8–10 mN/m against toluene, with the option to telomerize or copolymerize to reach ultra-low IFT values of 4–6 mN/m [1]. This makes it a versatile building block for enhanced oil recovery formulations, microemulsion-based cleaning products, and emulsion polymerization processes where low interfacial tension and the ability to incorporate reactive unsaturation into the final polymer are simultaneously required—a combination not offered by conventional non-polymerizable surfactants.

Polymerizable Organogelator for Molecularly Imprinted Chiral Separation Media

In pharmaceutical and analytical laboratories, ODMA-based polymerizable organogels have demonstrated high enantioselectivity for L- over D-phenylalanine [1]. The target compound, with its structurally analogous polymerizable maleamic acid head group and unsaturated tail, provides a direct route to fabricating chiral stationary phases, solid-phase extraction cartridges, or sensor coatings for amino acid resolution—enabling procurement of a single compound that serves both as a gelator and as a functional monomer for molecular imprinting.

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